molecular formula C28H12Cl2N2O4 B7773079 Vat blue 6 CAS No. 57284-96-5

Vat blue 6

Cat. No.: B7773079
CAS No.: 57284-96-5
M. Wt: 511.3 g/mol
InChI Key: UGCDBQWJXSAYIL-UHFFFAOYSA-N
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Description

Vat Blue 6: , also known as 7,16-dichloro-6,15-dihydrodinaphtho[2,3-a:2’,3’-h]phenazine-5,9,14,18-tetrone, is a synthetic anthraquinone-based vat dye. It is known for its brilliant blue color and excellent fastness properties, making it highly valuable in various industrial applications. This compound is primarily used in the textile industry for dyeing cotton and other cellulosic fibers due to its superior light and wash fastness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vat Blue 6 is synthesized through a multi-step process involving the condensation of anthraquinone derivatives. The key steps include:

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using similar synthetic routes but optimized for scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Vat Blue 6 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Vat Blue 6 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Vat Blue 6 involves its reduction to the leuco form, which can penetrate cellulosic fibers. Upon oxidation, the dye reverts to its insoluble form, becoming trapped within the fiber matrix. This process ensures the dye’s excellent fastness properties. The molecular targets include the hydroxyl groups of cellulose, which form strong interactions with the dye molecules .

Comparison with Similar Compounds

Uniqueness of Vat Blue 6: this compound stands out due to its brilliant blue shade, superior fastness properties, and versatility in various applications. Its unique chemical structure allows for specific interactions with cellulosic fibers, making it highly effective in textile dyeing .

Properties

IUPAC Name

15,30-dichloro-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12Cl2N2O4/c29-17-9-15-19(27(35)13-7-3-1-5-11(13)25(15)33)23-21(17)32-24-20-16(10-18(30)22(24)31-23)26(34)12-6-2-4-8-14(12)28(20)36/h1-10,31-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCDBQWJXSAYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC(=C4C(=C3C2=O)NC5=C(C=C6C(=C5N4)C(=O)C7=CC=CC=C7C6=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044532
Record name D&C Blue No. 9
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Molecular Weight

511.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name Vat Blue 6
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Solubility

ANTHRAQUINONES EXTREMELY INSOL IN WATER & INSOL IN COMMON SOLVENTS /PIGMENTS/
Record name VAT BLUE 6
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CAS No.

130-20-1, 39456-82-1, 57284-96-5
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Record name Vat Blue 6
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Record name VAT BLUE 6
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Record name D&C BLUE NO. 9
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Record name VAT BLUE 6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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